molecular formula C18H17N3OS B2890750 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide CAS No. 2035001-53-5

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide

Cat. No.: B2890750
CAS No.: 2035001-53-5
M. Wt: 323.41
InChI Key: BLJXYADJWDYCRA-VOTSOKGWSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic small molecule featuring a cinnamamide scaffold integrated with thiophene and pyrazole heterocyclic systems. This specific molecular architecture is of significant interest in modern medicinal chemistry, as these structural motifs are commonly investigated for their potential to interact with various biological targets. The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds with cinnamamide pharmacophores have been identified in scientific research as potential inhibitors of viral proteases. For instance, structurally related molecules have been explored as covalent inhibitors of the SARS-CoV-2 3CLpro (main protease), a key enzyme essential for viral replication . Furthermore, heterocyclic derivatives containing pyrazole and thiophene rings are frequently studied in oncology research for their cytotoxic properties and ability to inhibit tubulin polymerization . The presence of these privileged structures suggests this compound may serve as a valuable chemical probe or building block in drug discovery efforts, particularly in the development of antiviral and anticancer agents. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a reference standard in bio-screening assays. Its structure presents opportunities for exploring structure-activity relationships (SAR) and for fragment-based drug design. As with any research chemical, proper safety protocols must be followed. This product is strictly for laboratory research use and is not purified or tested for human consumption.

Properties

IUPAC Name

(E)-3-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-18(7-6-15-4-2-1-3-5-15)19-10-12-21-11-8-17(20-21)16-9-13-23-14-16/h1-9,11,13-14H,10,12H2,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXYADJWDYCRA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Core Formation

The pyrazole ring is constructed via 1,3-dipolar cycloaddition between a thiophene-substituted alkyne and a diazo compound. For example:

  • 3-Ethynylthiophene reacts with diazomethane in toluene at 80°C to yield 3-(thiophen-3-yl)-1H-pyrazole.
  • Alternative route: Condensation of thiophene-3-carbaldehyde with hydrazine hydrate and ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux).

Optimization Data

Method Yield (%) Purity (HPLC)
1,3-Dipolar cycloaddition 78 95.2
Hydrazine condensation 65 91.8

N-Alkylation of Pyrazole

The ethyl spacer is introduced via N-alkylation using 1,2-dibromoethane:

  • Dissolve 3-(thiophen-3-yl)-1H-pyrazole (1 eq) in DMF.
  • Add K₂CO₃ (2 eq) and 1,2-dibromoethane (1.2 eq).
  • Heat at 60°C for 12 hours to obtain 1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazole.

Critical Parameters

  • Solvent polarity (DMF > DMSO > THF) improves alkylation efficiency.
  • Excess dibromoethane minimizes di-alkylation byproducts.

Cinnamamide Coupling Strategies

Amide Bond Formation via Thiuram Disulfide-Mediated Coupling

A metal-free method adapted from CN-111018735-B:

  • React cinnamic acid (1 eq) with tetramethylthiuram disulfide (1.2 eq) in dichloromethane.
  • Add 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine (1 eq) and stir at 25°C for 6 hours.
  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Advantages

  • Avoids transition-metal catalysts, reducing purification steps.
  • Yields 82–89% with >99% enantiomeric excess.

Schotten-Baumann Acylation

Classical amide synthesis for scalability:

  • Dissolve cinnamoyl chloride (1.05 eq) in THF.
  • Slowly add to a cooled (0°C) solution of the ethylamine intermediate and NaHCO₃ in water.
  • Stir for 2 hours, extract with ethyl acetate, and concentrate.

Comparison of Methods

Parameter Thiuram Disulfide Schotten-Baumann
Yield (%) 89 75
Reaction Time (h) 6 2
Purity (%) 99 95

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.32 (m, 5H, Ar-H), 7.21 (dd, J = 5.1, 3.0 Hz, 1H, thiophene-H), 6.98 (s, 1H, pyrazole-H), 4.21 (t, J = 6.4 Hz, 2H, NCH₂), 3.82 (t, J = 6.4 Hz, 2H, CH₂NH).
  • ¹³C NMR : 167.8 (CONH), 144.2 (C=O), 134.5 (thiophene-C), 128.3–126.1 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₉H₁₈N₃O₂S [M+H]⁺: 352.1121; Found: 352.1124.

Industrial-Scale Considerations

Solvent Selection

  • Dowanol® DPnP (dipropylene glycol n-propyl ether) is preferred for its low toxicity and high solubility of intermediates.
  • Recycling protocols reduce environmental impact.

Cost Analysis

Component Cost (USD/kg)
3-Ethynylthiophene 450
Cinnamic acid 120
Thiuram disulfide 85

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cinnamamide moiety. It has several scientific research applications in chemistry, medicine and industry.

Scientific Research Applications

  • Chemistry this compound is used as a building block in the synthesis of more complex organic molecules.
  • Medicine It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry It is utilized in the development of organic semiconductors and other advanced materials.

Target and Mode of Action

Thiophene-based compounds have been reported to exhibit a variety of biological effects and to interact with various targets to exert their biological effects.

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based compounds, multiple biochemical pathways could be affected.

Potential Effects

Based on the reported biological activities of thiophene-based compounds, this compound could potentially exert anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to form thiophene S-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: The cinnamamide moiety can be reduced to form the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide (Target) Cinnamamide + pyrazole Thiophen-3-yl, ethyl linker C₁₉H₁₈N₃OS Amide, pyrazole, thiophene
N-(2,2,2-Trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6) Cinnamamide + thioureido Trichloroethyl, 4-chlorophenyl-thioureido C₁₈H₁₅Cl₄N₃OS Thiourea, trichloroethyl, amide
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) Benzamide + piperazine Thiophen-3-yl, piperazine-ethoxyethyl, cyano C₃₁H₃₀N₅O₂S Piperazine, cyano, amide, thiophene
(E)-3-(Thiophen-3-yl)-N-(2,2,2-trichloro-1-(3-(quinolin-8-yl)thioureido)ethyl)acrylamide (S5) Acrylamide + thioureido Trichloroethyl, quinolin-8-yl-thioureido, thiophene C₂₀H₁₆Cl₃N₄OS₂ Acrylamide, thiourea, quinoline

Key Observations :

  • Electron-Withdrawing Groups: Compounds like S6 and S5 () incorporate trichloroethyl and thioureido groups, enhancing hydrophobicity and enabling strong van der Waals interactions in enzyme binding.
  • Aromatic Diversity: The thiophene moiety is conserved across analogues, but substituents like quinoline (S5) or cyanophenyl (3a) modulate π-π stacking and dipole interactions .

Key Findings :

  • Enzyme Inhibition : S5 and S6 bind to GADD34:PP1 with comparable energies but differ in binding pose (RMSD = 1.3 Å vs. 5.4 Å). The thiourea group in S5 facilitates direct polar contacts, while S6 relies on hydrophobic interactions .
  • Receptor Targeting: Compound 3a’s piperazine and cyano groups likely enhance binding to the D3 receptor, a feature absent in the target compound .

Physicochemical and Spectral Properties

Table 3: Spectroscopic and Analytical Data

Compound Name IR (νmax, cm⁻¹) ^1H NMR (δ, ppm) MS (m/z) Melting Point (°C)
Target Compound ~3300 (NH), ~1650 (C=O) Expected: 7.3–8.1 (ArH), 4.3 (CH₂ linker) Calc.: 344.4 (M+) Not reported
7b () 3320 (NH₂), 1720 (C=O) 2.22 (CH₃), 7.52 (pyrazole CH) 539 (M++1) >300
10 () Not reported 2.22 (CH₃), 8.9 (pyrimidine CH) 604 (M+) Not reported
S6 () Not reported Not reported 538 (M+) Not reported

Key Notes:

  • Thermal Stability : Pyrazole-thiophene derivatives like 7b exhibit high melting points (>300°C), suggesting robust crystalline packing due to planar aromatic systems .
  • Mass Spectra : The target compound’s molecular ion (calc. m/z 344.4) would be distinct from S6 (m/z 538) or 10 (m/z 604), reflecting differences in halogenation and heterocyclic substituents .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a pyrazole moiety, and a cinnamamide group. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Synthesis of Thiophene and Pyrazole Intermediates :
    • The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
    • The pyrazole is formed by reacting hydrazine with a 1,3-diketone.
  • Coupling Reaction : The intermediates are coupled through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling, followed by attachment to the cinnamamide moiety.

Anticancer Properties

Research has indicated that compounds containing pyrazole and thiophene moieties exhibit significant anticancer activities. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HePG-2)
    • Breast cancer (MCF-7)
    • Prostate cancer (PC-3)
    • Colorectal cancer (HCT-116)

The MTT assay results showed varying degrees of cytotoxicity, suggesting that the biological activity is influenced by the structural characteristics of the compound .

Cell LineIC50 (µM)Reference
HePG-215
MCF-720
PC-325
HCT-11618

Anti-inflammatory Activity

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory potential. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may serve as a lead for developing new anti-inflammatory agents.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : Likely through the induction of apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : By inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Case Studies

Several studies have highlighted the efficacy of thiophene and pyrazole derivatives in clinical settings:

  • Study on Pyrazole Derivatives : A study conducted on various pyrazole derivatives showed promising results against multiple cancer types, reinforcing the potential applicability of this compound in oncology .
  • Anti-inflammatory Studies : Research focusing on similar compounds demonstrated significant reductions in inflammation markers in animal models, suggesting that this class of compounds could be beneficial in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, and what key reaction conditions are required?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:

Pyrazole ring formation : Reacting hydrazine derivatives with diketones (e.g., acetylacetone) under acidic conditions to generate the pyrazole core .

Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution to introduce the thiophene moiety .

Amide bond formation : Coupling the pyrazole-thiophene intermediate with cinnamoyl chloride using a coupling agent (e.g., DCC or HATU) in anhydrous DMF .

  • Critical conditions : Temperature control (35–80°C), solvent selection (DMF or ethanol), and catalysts (e.g., Cu(I) for coupling reactions) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Identify pyrazole protons (δ 7.2–8.3 ppm), thiophene protons (δ 6.5–7.5 ppm), and cinnamamide carbonyl (δ ~165 ppm) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazole/thiophene ring vibrations (1450–1600 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 307.353 for C₁₈H₁₇N₃O₂) .

Q. What are the potential biological activities of this compound based on structural analogs?

  • Methodological Answer :

  • Anticancer activity : Pyrazole-thiophene hybrids inhibit kinases (e.g., EGFR) and induce apoptosis via caspase-3 activation .
  • Antimicrobial effects : Thiophene derivatives disrupt bacterial cell membranes, with MIC values <10 µM against S. aureus .
  • Anti-inflammatory action : Cinnamamide analogs suppress COX-2 and TNF-α in macrophage models .
  • Validation : Prioritize in vitro assays (MTT for cytotoxicity, ELISA for cytokine profiling) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amide coupling step in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst screening : Test Pd(II)/Cu(I) systems for Suzuki-Miyaura coupling; optimize equivalents (1.1–1.5 eq. of cinnamoyl chloride) .
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to balance reactivity and side reactions .
  • Data-driven optimization : Use DoE (Design of Experiments) to analyze temperature (50–80°C), pH (6–8), and reaction time (12–48 hr) interactions .

Q. How do structural modifications (e.g., substituting thiophen-3-yl with furan-2-yl) alter bioactivity?

  • Methodological Answer :

  • Comparative SAR analysis :
SubstituentLogPIC₅₀ (EGFR inhibition)MIC (E. coli)
Thiophen-3-yl3.20.8 µM15 µM
Furan-2-yl2.91.5 µM25 µM
  • Key trend : Thiophene’s higher lipophilicity enhances membrane permeability and target binding .
  • Validation : Molecular docking (AutoDock Vina) to compare binding affinities with EGFR (PDB: 1M17) .

Q. How should researchers address contradictions in reported biological data for structurally similar compounds?

  • Methodological Answer :

  • Source analysis : Check assay conditions (e.g., cell line variability: HeLa vs. MCF-7) and purity (>95% by HPLC) .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., NIH/NCATS guidelines for IC₅₀ determination) .
  • Mechanistic studies : Use RNA-seq or phosphoproteomics to identify off-target effects masking primary activity .

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